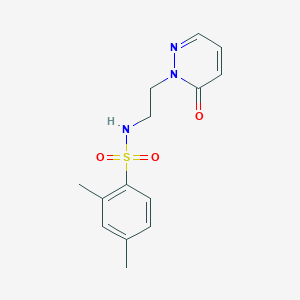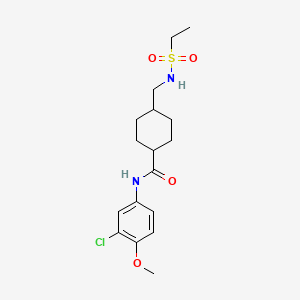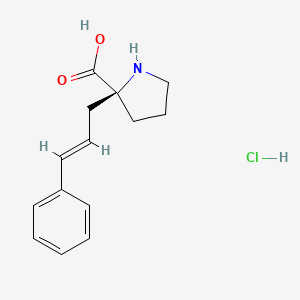
(E)-1-乙基-N-(4-(苯基重氮基)苯基)-1H-吡唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a diazenyl compound, which means it contains a diazenyl functional group (-N=N-). This group is often found in azo dyes, which are used for their vivid and various colors .
Synthesis Analysis
While specific synthesis methods for this compound are not available, diazenyl compounds are often synthesized through azo coupling reactions . This involves the reaction of a diazonium compound with another aromatic compound .Molecular Structure Analysis
The molecular structure of similar compounds suggests that this compound likely has a complex structure with multiple rings . The exact structure would need to be determined through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the diazenyl group and the other functional groups present. For example, it might exhibit strong absorption in the visible region of the spectrum if it behaves like an azo dye .科学研究应用
Industrial Wastewater Treatment
This compound has been studied for its potential use in the removal of azo dyes from industrial wastewater. Azo dyes are a class of synthetic dyes that are widely used in various industries but are difficult to degrade and remove from wastewater. The compound’s adsorption characteristics on boron nitride nanotubes (BNNTs) have been investigated using Density Functional Theory (DFT) methods . The study suggests that it could be a promising candidate for capturing and removing these pollutants due to its strong electrophilic properties and favorable adsorption energy.
Nanotechnology
In the realm of nanoscience, the compound’s interaction with different nanomaterials, such as BNNTs and aluminum-phosphide nanotubes (AlPNTs), has been explored. These interactions are crucial for understanding the compound’s behavior at the nanoscale and its potential applications in creating nanoscale devices or sensors .
Optoelectronics
The compound’s electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are of interest in the field of optoelectronics. These properties are essential for the development of materials that can be used in light-emitting diodes (LEDs) , laser diodes , and photovoltaic cells .
Chemical Sensing
Due to its unique electronic and structural properties, this compound could be utilized in the development of chemical sensors . These sensors could detect specific molecules or changes in the environment, which is valuable for monitoring pollution or detecting hazardous substances .
Material Science
The compound’s ability to form complexes with various materials could be exploited in material science. For example, its adsorption behavior and complex formation with nanotubes suggest potential uses in creating composite materials with enhanced mechanical or thermal properties .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-ethyl-N-(4-phenyldiazenylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c1-2-23-13-12-17(22-23)18(24)19-14-8-10-16(11-9-14)21-20-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLNHWATCBWTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301040498 |
Source


|
| Record name | 1H-Pyrazole-3-carboxamide, 1-ethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301040498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-ethyl-N-(4-(phenyldiazenyl)phenyl)-1H-pyrazole-3-carboxamide | |
CAS RN |
1173355-99-1 |
Source


|
| Record name | 1H-Pyrazole-3-carboxamide, 1-ethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301040498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(2-morpholinoethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2855766.png)
![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)



![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2855773.png)


![(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol](/img/structure/B2855778.png)
![2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2855782.png)
![N-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2855786.png)
